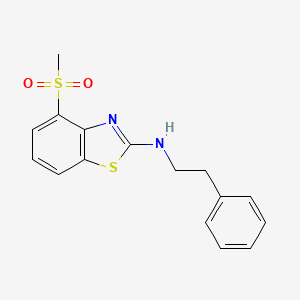![molecular formula C14H19BrN4O2 B12267767 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine ring can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Piperidine: The bromopyrimidine is then reacted with piperidine under nucleophilic substitution conditions to form 1-(5-Bromopyrimidin-2-yl)piperidine.
Formation of the Carbonyl Linkage: The piperidine derivative is then reacted with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.
Attachment of Morpholine: Finally, the carbonylated piperidine is reacted with morpholine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine and morpholine rings can enhance the binding affinity and specificity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Uniqueness
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H19BrN4O2 |
|---|---|
Poids moléculaire |
355.23 g/mol |
Nom IUPAC |
[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19BrN4O2/c15-12-8-16-14(17-9-12)19-3-1-2-11(10-19)13(20)18-4-6-21-7-5-18/h8-9,11H,1-7,10H2 |
Clé InChI |
JVPYORFMPIRPOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)


![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
![5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12267710.png)
![N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267714.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
![5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267743.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267762.png)
![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
